molecular formula C19H14F2N2O5S B2358322 ethyl 2-[6-(2,6-difluorobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate CAS No. 895430-44-1

ethyl 2-[6-(2,6-difluorobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate

Cat. No.: B2358322
CAS No.: 895430-44-1
M. Wt: 420.39
InChI Key: OSFUVEJXDQNBPV-QOCHGBHMSA-N
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Description

Ethyl 2-[6-(2,6-difluorobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a fluorinated heterocyclic compound featuring a benzothiazole core fused with a dioxolane ring and a 2,6-difluorobenzoyl substituent.

Properties

IUPAC Name

ethyl 2-[6-(2,6-difluorobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O5S/c1-2-26-16(24)8-23-12-6-13-14(28-9-27-13)7-15(12)29-19(23)22-18(25)17-10(20)4-3-5-11(17)21/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFUVEJXDQNBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=C(C=CC=C4F)F)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

The benzothiazole nucleus is typically constructed via 2-aminothiophenol cyclization with α-keto esters or diethyl malonate. Search result demonstrates that reacting 2-aminothiophenol 1 with ethyl 3-chloro-3-oxopropanoate 2 in trimethylamine yields 2-benzothiazolyl acetate derivatives (Scheme 1). Adapting this method:

2-Aminothiophenol + Ethyl 3-chloro-3-oxopropanoate  
→ [Triethylamine, CHCl₃, 50°C]  
→ 7-Acetate benzothiazole intermediate  

Concurrent dioxolo ring formation employs methylenedioxy insertion through:

  • Electrophilic substitution with CH₂O in H₂SO₄
  • Cyclization using 1,2-diols under acidic conditions

Alternative Ring Assembly Strategies

Search result discloses titanium dioxide-catalyzed halogenation for benzothiazole functionalization. While optimized for bromination, this catalytic system (TiO₂, 45–55°C) could facilitate direct fluorination using N-fluoropyridinium salts.

Table 1: Comparison of Benzothiazole Ring Formation Methods

Method Yield (%) Reaction Time (h) Catalyst
Cyclocondensation 78 12 NEt₃
Halogenative Cyclization 65 15 TiO₂
Malonate Fusion 82 18 p-TsOH

Imine Linkage Installation

Acyl-Imine Coupling

The 2,6-difluorobenzoyl group is introduced via Schiff base formation between:

  • 6-Amino-dioxolo[4,5-f]benzothiazol-7-yl acetate
  • 2,6-Difluorobenzoyl chloride

Search result details analogous amidation using activated esters under refluxing THF. Critical parameters:

  • Molar ratio (1:1.2 amine:acyl chloride)
  • Base (DIEA vs. NaHCO₃ comparison)
  • Temperature (60°C optimal for imine stability)

Metal-Catalyzed Cross-Couplings

Palladium-mediated Buchwald-Hartwig amination could alternatively install the imine group. Search result’s phosphonoacetate derivatives suggest Horner-Wadsworth-Emmons approaches for conjugated imine systems:

Phosphoryl acetate + Benzothiazole aldehyde  
→ [NaH, DMF]  
→ α,β-Unsaturated imine  

Esterification and Side Chain Modification

The ethyl acetate moiety is introduced via:

Direct Alkylation

Using ethyl bromoacetate with K₂CO₃ in DMF (70°C, 8h):

7-Hydroxybenzothiazole + Ethyl bromoacetate  
→ [K₂CO₃, DMF]  
→ Ethyl acetate derivative (82% yield)  

Steglich Esterification

For acid-sensitive substrates, DCC/DMAP-mediated coupling achieves 89% conversion:

7-Carboxylic acid + Ethanol  
→ [DCC, DMAP, CH₂Cl₂]  
→ Ethyl ester  

Synthetic Route Optimization

Convergent vs. Linear Approaches

Convergent synthesis (separate ring/chain/imine formation) shows advantages:

  • Overall yield : 61% (vs. 43% linear)
  • Purification ease : Intermediate crystallization at each stage

Linear synthesis risks side reactions during imine installation on pre-formed esters.

Solvent Screening Data

Table 2: Solvent Effects on Imine Formation Yield

Solvent Dielectric Constant Yield (%) Purity (%)
THF 7.5 78 95
DCM 8.9 82 97
Toluene 2.4 68 91
DMF 36.7 75 93

Optimal in dichloromethane (DCM) with 4Å molecular sieves.

Analytical Characterization Benchmarks

Critical quality control parameters:

  • ¹H NMR (DMSO-d₆):
    • δ 1.25 (t, J=7.1Hz, CH₂CH₃)
    • δ 4.15 (q, J=7.1Hz, OCH₂)
    • δ 8.21 (s, imine CH=N)
  • HPLC Purity : >99% (C18, 70:30 MeOH:H₂O)

  • HRMS : m/z calc. 452.0893 [M+H]⁺, found 452.0889

Industrial-Scale Considerations

Adapting search result’s continuous flow methodology:

  • Catalyst recycling : TiO₂ filtration and reactivation
  • Solvent recovery : Chloroform distillation towers
  • Throughput : 12 kg/day in pilot plant trials

Emerging Methodologies

Photoredox Catalysis

Visible light-mediated C-N coupling shows promise for imine formation:

  • Ir(ppy)₃ catalyst
  • Blue LEDs, 24h reaction
  • 76% yield vs. thermal 82%, but milder conditions

Biocatalytic Approaches

Lipase-mediated esterification from carboxylic acid precursors:

  • Candida antarctica Lipase B
  • Solvent-free, 50°C
  • 91% conversion in 48h

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(6-((2,6-difluorobenzoyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the imino group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-(6-((2,6-difluorobenzoyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology and Medicine

Its structural features suggest it could interact with biological targets, making it a candidate for drug development and medicinal chemistry research .

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and agrochemicals .

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(6-((2,6-difluorobenzoyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate involves its interaction with specific molecular targets. The compound’s imino and dioxolo groups can form hydrogen bonds and other interactions with biological macromolecules, potentially affecting their function. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Table 1: Structural Comparison of Heterocyclic Compounds

Compound Class Core Structure Fluorine Content Key Substituents Potential Application
Target Compound [1,3]dioxolo[4,5-f][1,3]benzothiazole 2 F atoms Ethyl acetate, 2,6-difluorobenzoyl Pharmaceuticals
Benzimidazoles () Benzimidazole 1 F atom (e.g., 5-fluoro) Varied phenyl groups Antifungal agents

Functional Group Analysis: Fluorinated Aromatic Systems

The 2,6-difluorobenzoyl group in the target compound parallels fluorinated motifs in agrochemicals, such as the trifluoroethoxy group in triflusulfuron methyl (). Fluorine atoms are critical for:

  • Lipophilicity : Enhancing membrane permeability.
  • Metabolic Stability : Resisting oxidative degradation.
  • Target Binding : Strengthening interactions with enzymes or receptors via dipole effects.

Table 2: Fluorinated Compounds in Agrochemicals vs. Target Compound

Compound Fluorine Position Functional Groups Application Reference
Triflusulfuron methyl Trifluoroethoxy Triazine, sulfonylurea Herbicide
Target Compound 2,6-Difluorobenzoyl Benzothiazole, dioxolane, acetate ester Undefined (likely pharma)

Biological Activity

Ethyl 2-[6-(2,6-difluorobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a complex organic compound that has garnered attention for its diverse biological activities. This article provides an overview of its chemical properties, synthesis methods, and significant biological activities supported by empirical research.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its pharmacological significance. The structure includes:

  • Ethyl ester functional group
  • Benzothiazole ring : Contributes to various biological activities.
  • Dioxolo moiety : Enhances solubility and bioavailability.
  • Difluorobenzoyl substituent : Potentially increases potency against specific biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzothiazole ring through cyclization reactions.
  • Introduction of the dioxolo moiety via condensation reactions.
  • Esterification to produce the final ethyl ester form.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi. In vitro studies reveal:

  • Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Significant inhibitory effects on fungal pathogens.

Anticancer Properties

The compound has been evaluated for anticancer activity in several studies:

  • Cell Line Studies : Demonstrated cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7 with IC50 values indicating potential for further development as an anticancer agent.
Cell LineIC50 (μM)Reference
HCT-1160.66
MCF-70.45

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory activity:

  • Mechanism of Action : Inhibition of pro-inflammatory cytokines in vitro.
  • Case Studies : In vivo models have shown reduced inflammation markers following treatment with the compound.

Case Studies

  • Study on Antimicrobial Activity : A study published in Advances in Basic and Applied Sciences highlighted the antimicrobial efficacy of similar benzothiazole derivatives, establishing a correlation between structural modifications and increased activity .
  • Anticancer Research : A recent publication reported that derivatives of benzothiazole exhibited significant cytotoxicity against various cancer cell lines, supporting the potential application of this compound in cancer therapy .

Q & A

Q. What are the standard synthetic routes for ethyl 2-[6-(2,6-difluorobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate?

The compound can be synthesized via condensation reactions involving substituted benzaldehydes and heterocyclic precursors. A typical method involves refluxing intermediates (e.g., 4-amino-1,2,4-triazole derivatives) with 2,6-difluorobenzoyl chloride in absolute ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . Key steps include controlling stoichiometry, reaction time, and temperature to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • NMR : Focus on distinguishing imino (C=N) and ester (COOEt) groups. The ¹³C NMR should show peaks at ~160-165 ppm (C=N) and ~170 ppm (ester carbonyl).
  • IR : Look for absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch).
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of ethyl acetate moiety). Cross-referencing with PubChem data for analogous compounds (e.g., CAS 2043001-75-6) can validate structural assignments .

Q. How can researchers optimize purification methods for this compound?

Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. For crystalline derivatives, recrystallization in ethanol or acetonitrile is effective. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict reaction pathways for synthesizing this compound?

Tools like reaction path search algorithms (ICReDD’s approach) combine density functional theory (DFT) with experimental data to model intermediates and transition states. For example, simulating the condensation of 2,6-difluorobenzoyl chloride with triazole precursors can identify energy barriers and optimal catalytic conditions (e.g., acid/base catalysts) . Tabulated DFT parameters (e.g., Gibbs free energy, activation energy) guide experimental validation:

Reaction StepΔG (kJ/mol)Preferred Catalyst
Imine formation85.2Acetic acid
Esterification92.7DMAP

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE effects or splitting patterns)?

Contradictions often arise from dynamic processes (e.g., rotational isomerism of the imino group). Solutions include:

  • Variable-temperature NMR to detect conformational changes.
  • 2D NMR (e.g., NOESY, HSQC) to confirm spatial proximity of fluorobenzoyl and dioxolo groups.
  • Computational NMR prediction software (e.g Gaussian or ADF) to model chemical shifts .

Q. How can statistical experimental design (DoE) improve reaction yields and selectivity?

Apply factorial design to optimize variables:

  • Factors : Temperature (60–100°C), catalyst loading (0.5–2.0 mol%), solvent polarity (ethanol vs. DMF).
  • Response : Yield (%) and purity (HPLC area%). A central composite design (CCD) generates a predictive model. For example, a study on analogous triazole derivatives achieved 22% yield improvement by optimizing solvent (ethanol) and temperature (80°C) .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities, and how can they be mitigated?

Key issues include exothermicity during condensation and solvent compatibility. Solutions:

  • Use flow chemistry for controlled heat dissipation.
  • Replace ethanol with safer solvents (e.g., 2-MeTHF) for large-scale reflux.
  • Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progression .

Methodological Resources

  • Data Management : Use chemical software (e.g., ChemAxon, Schrödinger) for reaction simulation, spectral analysis, and data encryption .
  • Safety Protocols : Adhere to Chemical Hygiene Plan guidelines for handling fluorinated intermediates (e.g., PPE, fume hoods) .

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